4-(Methoxymethyl)piperidin-4-ol hydrochloride
Description
Properties
IUPAC Name |
4-(methoxymethyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-6-7(9)2-4-8-5-3-7;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVVTDVPTHPTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(Methoxymethyl)piperidin-4-ol hydrochloride typically involves the following key steps:
- Functionalization of the piperidine ring at the 4-position to introduce a hydroxyl group.
- Alkylation at the 4-position to attach the methoxymethyl substituent.
- Conversion of the free base to the hydrochloride salt for isolation and purification.
These steps are often integrated into multi-step synthetic sequences depending on the target molecule's complexity.
Preparation of 4-(Methoxymethyl)piperidin-4-ol (Free Base)
A common approach to prepare the free base involves the nucleophilic substitution or alkylation of piperidin-4-ol derivatives with methoxymethylating agents under controlled conditions.
- The reaction is often carried out in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) to facilitate nucleophilic attack and solubilize reactants.
- Alkylating agents include chloromethyl methyl ether or methoxymethyl chloride, which react with the hydroxyl group or the nitrogen atom depending on reaction conditions.
- Temperature control (often low temperatures, e.g., −78 °C to room temperature) is critical to prevent side reactions and ensure high selectivity.
Conversion to Hydrochloride Salt
After obtaining the free base 4-(Methoxymethyl)piperidin-4-ol, it is converted into the hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid.
Detailed Synthetic Route from Patent Literature
A patent (EP2455377A1) focusing on fentanyl analogs describes the preparation of related 4-methoxymethyl piperidine derivatives, which share synthetic principles with this compound:
- Starting from 4-(phenylamino)-4-(methoxymethyl)piperidine, alkylation with various alkylating agents in solvents such as acetonitrile or 2-propanol is performed.
- The reaction conditions are optimized for yield and purity, with crystallization in alcohol solvents yielding superior product quality.
- The patent emphasizes the use of polar solvents like DMF, DMSO, DCM, and THF for the reaction with acid chlorides or anhydrides to functionalize the piperidine ring further.
While the patent focuses on derivatives, the preparation of this compound follows similar principles of alkylation and salt formation.
Alternative Synthetic Approaches and Green Chemistry Considerations
Although specific methods for this compound are limited in open literature, related piperidine intermediates have been synthesized using greener reagents and scalable processes:
- Use of aqueous ammonia and other less hazardous reagents in piperidin-4-ol synthesis has been reported to reduce toxic waste and improve safety in manufacturing.
- Such approaches may be adapted for the preparation of 4-(Methoxymethyl)piperidin-4-ol by replacing hazardous alkylating agents with safer alternatives, maintaining efficiency and yield.
Data Table: Typical Reaction Conditions and Yields for Alkylation Step
Research Findings on Purification and Yield Optimization
- Crystallization in alcohols is superior to other solvents for isolating the hydrochloride salt, giving higher yields and better product quality.
- Alkylation with methanesulfonate esters as alkylating agents provides better yields than other halide-based alkylating agents in related piperidine derivatives.
- Polar solvents such as acetonitrile and 2-propanol are effective media for alkylation reactions, balancing solubility and reactivity.
Summary of Preparation Methodology
| Step | Description | Key Considerations |
|---|---|---|
| 1. Starting Material | Piperidin-4-ol or substituted piperidine | Purity and availability |
| 2. Alkylation | Reaction with methoxymethyl chloride or equivalent | Use of polar aprotic solvents, temperature control |
| 3. Work-up | Quenching with HCl to form hydrochloride salt | Controlled acid addition |
| 4. Purification | Crystallization from alcohol solvents | Enhances yield and purity |
| 5. Drying and Isolation | Drying under reduced pressure or vacuum | Ensures stable, pure product |
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
4-(Methoxymethyl)piperidin-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular features of 4-(Methoxymethyl)piperidin-4-ol hydrochloride and its analogs:
*Calculated molecular formula and weight based on structural analysis.
Key Observations :
Pharmacological and Industrial Relevance
- Therapeutic Potential: Piperidin-4-ol derivatives are explored for CNS disorders (e.g., serotonin receptor modulation) and oncology (e.g., kinase inhibition) .
- Chemical Stability : The methoxymethyl group may improve stability compared to hydroxymethyl analogs, which are prone to oxidation .
Biological Activity
4-(Methoxymethyl)piperidin-4-ol hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a methoxymethyl group and a hydroxyl group, which influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈ClN₃O₂ |
| Molecular Weight | 195.69 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
This compound exhibits its biological effects through several mechanisms:
- Receptor Interaction : The compound acts as an antagonist at the CCR5 chemokine receptor, which is crucial for HIV entry into host cells. By blocking this receptor, it demonstrates potential as an antiviral agent against HIV-1.
- Modulation of Ion Channels : It may also modulate ion channels, affecting neuronal excitability and potentially influencing neurological conditions.
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which play a significant role in drug metabolism and the modulation of metabolic pathways.
Biological Activity
Research indicates that this compound exhibits diverse biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that this compound can significantly reduce viral load in cell cultures infected with HIV-1. The effective concentration (EC50) was noted to be within a range that suggests therapeutic potential without significant cytotoxicity.
- Animal Models : In vivo studies using animal models have shown that low doses of this compound can reduce inflammation and inhibit tumor growth, while higher doses may lead to hepatotoxicity and nephrotoxicity, emphasizing the need for careful dosage management.
- Metabolic Studies : The compound's metabolic pathways were investigated using cytochrome P450 enzyme assays, revealing that it is primarily metabolized by these enzymes, leading to various metabolites that may also possess biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(Methoxymethyl)piperidin-4-ol hydrochloride, and how can purity be optimized?
- Methodology : A typical synthesis involves nucleophilic substitution or reductive amination. For example, reacting piperidin-4-ol derivatives with methoxymethyl halides under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel, methanol/chloroform gradients) ensures high purity .
- Purity Optimization : Monitor reaction progress with TLC or HPLC. Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Purity ≥98% can be achieved through iterative recrystallization .
Q. Which analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?
- Key Techniques :
- X-ray crystallography (SHELX software for structural refinement) .
- NMR (¹H/¹³C for functional group confirmation; DMSO-d₆ as solvent).
- HPLC (C18 columns, acetonitrile/water mobile phase) for purity assessment .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods with HEPA filters .
- Storage : Store at -20°C in airtight, light-resistant containers. Avoid contact with strong oxidizers (e.g., peroxides) .
- Emergency Measures : For skin contact, rinse with copious water; for inhalation, move to fresh air and seek medical evaluation .
Advanced Research Questions
Q. How does the methoxymethyl group influence the compound’s stability under acidic/basic conditions, and what degradation products form?
- Stability Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C for 48 hours). Monitor via HPLC-MS. The methoxymethyl group may hydrolyze to form formaldehyde and piperidin-4-ol under strong acids .
- Mitigation Strategies : Stabilize formulations using buffering agents (e.g., citrate buffers at pH 5–6) .
Q. What mechanistic insights exist for this compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Pharmacological Profiling : Use radioligand binding assays (e.g., ³H-LSD for serotonin receptor affinity) and functional cAMP assays. The piperidine core and methoxymethyl group may enhance lipophilicity, influencing blood-brain barrier penetration .
- Structure-Activity Relationship (SAR) : Modify the methoxymethyl group to assess steric/electronic effects on target binding. Compare with analogs like 4-(aminomethyl)piperidin-4-ol derivatives .
Q. How can researchers resolve discrepancies in reported solubility or reactivity data for this compound?
- Controlled Experiments : Replicate solubility studies in standardized solvents (e.g., DMSO, PBS) at 25°C. Use dynamic light scattering (DLS) to detect aggregates.
- Computational Modeling : Predict solubility parameters via COSMO-RS or molecular dynamics simulations. Validate with experimental data .
Q. What strategies are effective for synthesizing deuterated or isotopically labeled analogs for metabolic studies?
- Deuteration : Replace the methoxymethyl group’s hydrogen atoms via catalytic exchange (e.g., D₂O/Pd-C) or custom synthesis using deuterated methoxymethyl chloride .
- Isotope Labeling : Incorporate ¹³C at the piperidine ring using labeled starting materials (e.g., ¹³C-formaldehyde in reductive amination) .
Methodological Guidance for Data Interpretation
Q. How should researchers design experiments to assess the compound’s potential as a chiral building block in asymmetric synthesis?
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution with lipases. Confirm enantiomeric excess (ee) via polarimetry .
- Applications : Demonstrate utility in synthesizing chiral amines or heterocycles, noting stereochemical outcomes in reaction pathways .
Q. What experimental approaches are recommended to study the compound’s role in modulating oxidative stress pathways?
- In Vitro Assays : Measure ROS scavenging in cell lines (e.g., HepG2) using DCFH-DA probes. Pair with Western blotting for antioxidant enzymes (e.g., SOD, catalase).
- In Vivo Models : Administer the compound in oxidative stress models (e.g., zebrafish with H₂O₂-induced damage). Quantify lipid peroxidation (MDA assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
